氧化钙

描述

Calcium Oxide is a widely used chemical compound. It is a white, caustic, alkaline, crystalline solid at room temperature . The broadly used term lime connotes calcium-containing inorganic compounds, in which carbonates, oxides, and hydroxides of calcium, silicon, magnesium, aluminium, and iron predominate .

Synthesis Analysis

Calcium Oxide is usually made by the thermal decomposition of materials, such as limestone or seashells, that contain calcium carbonate (CaCO3; mineral calcite) in a lime kiln . This process is known as calcination. It starts with thermally decomposing the reactants at high temperatures but ensuring that the temperature is kept well below the melting point . Calcium carbonate undergoes calcination at temperatures ranging between 1070°C-1270°C .Molecular Structure Analysis

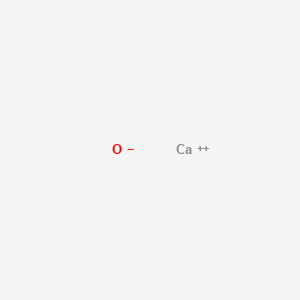

Calcium Oxide molecules contain one calcium cation (which holds a charge of +2) and one oxygen anion (which holds a charge of -2) . Thus, it can be understood that calcium oxide is an ionic compound featuring an ionic bond between calcium and oxygen . Solid calcium oxide possesses a halite, rock salt cubic crystal structure having the space group cF8 .Chemical Reactions Analysis

The primary chemical reaction involving Calcium Oxide is its reaction with water to form Calcium Hydroxide . This reaction is strongly exothermic and takes place vigorously with the formation of clouds of steam . The reaction can be represented as follows:CaO + H2O → Ca(OH)2 Physical And Chemical Properties Analysis

Calcium Oxide is an amorphous white solid with a high melting point of 2600°C . It is a very stable compound and withstands high temperatures . It has a medium viscosity and a high surface tension, plus a high to intermediate expansion and contraction rate . This material isn’t volatile at ceramic temperatures . Calcium Oxide has a moderate effect on color, except in large amounts when it may have a bleaching effect on iron oxide .科学研究应用

在能源应用中的催化性能

钙锰氧化物,包括CaO,已被研究其催化活性,特别是在解决能源和环境问题方面。Ca-Mn-O系统由于其卓越的催化活性、廉价的合成方法和环境友好的特性,展现出在催化水氧化和其他与能源相关的应用中的潜力 (Gagrani & Tsuzuki, 2019)。

与水的相互作用

利用反应力场分子动力学研究了钙氧化物表面的水合作用。这项研究对于了解CaO在二氧化碳封存和生物柴油生产等各种应用中的作用至关重要,其中表面羟基化是催化性能的关键因素 (Manzano et al., 2012)。

生物柴油生产

钙氧化物已被研究用于加速生物柴油生产中的催化活性。研究重点在于优化植物油与甲醇的酯交换反应,揭示了CaO在这一过程中可以有效地作为异质催化剂 (Kawashima, Matsubara, & Honda, 2009)。

二氧化碳捕集

研究回顾了钙氧化物在太阳热化学二氧化碳捕集中的应用。这涉及热力学、动力学和反应器设计的评估,强调了CaO在环境管理中的潜力 (Reich et al., 2014)。

在钢铁加工中的应用

钙氧化物在钢铁加工中发挥作用,特别是在改善钢铁的洁净度和修改夹杂物以获得更高质量的钢铁方面。已经研究了液态钢包处理过程中氧化物-硫化物双相夹杂物的形成及其避免,突显了CaO在工业冶金中的重要性 (Choudhary & Ghosh, 2008)。

非水泥结构粘合剂

研究已经证明了钙氧化物作为地面矿渣的活化剂,生产非水泥结构粘合剂。CaO的这种应用可以在建筑材料和方法方面取得重大进展 (Kim et al., 2013)。

牙科应用

基于钙氧化物的材料,如Biodentine,由于其生物学特性和作为牙本质替代材料的潜力,在牙科领域越来越受欢迎。这些材料采用MTA基水泥技术制备,突显了CaO在医疗和牙科应用中的相关性 (Sj et al., 2021)。

二氧化碳捕集和氢气生产

钙氧化物纳米颗粒已经被改进以提高其吸附性能,特别是在二氧化碳捕集和氢气生产中。这项研究强调了开发高性能、低成本催化剂的重要性,对可持续能源生产至关重要 (Islam et al., 2014)。

矿物加工中的浮选

在矿物加工行业,CaO被用作pH调节剂,促进硫化矿物的选择性浮选。其在矿物浮选过程中的操作作用和与其他化学品的相互作用已经得到广泛审查 (Zanin, Lambert, & Plessis, 2019)。

砷共沉淀

氧化钙增强了铁水合氢氧化物与砷的共沉淀,尤其是在硅酸盐存在的情况下。这种应用对于水处理和环境修复非常重要,展示了CaO在从水中去除危险元素方面的有效性 (Ruiping等,2007)。

热化学储热

基于CaO的材料正在被用于集中式太阳能发电厂的热化学储热。这项研究侧重于提高CaO的循环水合-脱水性能,对于能量储存应用至关重要 (Sakellariou et al., 2015)。

气化和焦油减少

氧化钙已被用于合成气处理,以减少生物质气化过程中焦油的产生。这种应用展示了CaO在生物能源生产和环境可持续性方面的潜力 (Jordan & Akay, 2013)。

土壤净化

纳米金属Ca/CaO混合物已被用于同时清除受重金属和多氯联苯污染的土壤。这种创新方法表明了CaO在复杂环境清理作业中的实用性 (Mallampati et al., 2014)。

建筑材料

CaO与基于聚羧醚的高效减水剂的相互作用影响了溶解和水化过程,对于其作为膨胀剂或修复材料在建筑中的使用至关重要 (Kang et al., 2021)。

生物柴油生产增强

已开发出新型磁性CaO基催化剂,以增强CaO在生物柴油生产中的催化活性和稳定性,解决Ca2+渗漏等问题,并提供高效、可重复使用的催化剂 (Li et al., 2020)。

废贝壳制备生物柴油

从废贝壳中提取的氧化钙已经优化用于生物柴油生产,展示了一种环保的催化剂生产和回收方法 (Rezaei, Mohadesi, & Moradi, 2013)。

能源过程中的CO2捕集

已经分析了CaO在CO2捕集中的操作窗口和效率惩罚,特别是在吸附增强蒸汽甲烷重整过程中,突出了其在减少温室气体排放中的作用 (Solieman et al., 2009)。

未来方向

Calcium Oxide nanoparticles have been synthesized using various methods and are being studied for their potential applications . For instance, they have been used in the synthesis of Calcium Oxide nanoparticles for CO2 capture . The future of Calcium Oxide lies in exploring its potential uses in various fields and improving the methods of its synthesis.

属性

IUPAC Name |

calcium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.O/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPQOXSCLDDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029631 | |

| Record name | Calcium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lime (Calcium Oxide) | |

CAS RN |

73018-51-6, 1305-78-8 | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, acid-isomerized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, acid-isomerized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIME (CALCIUM OXIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7X2M0VVNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

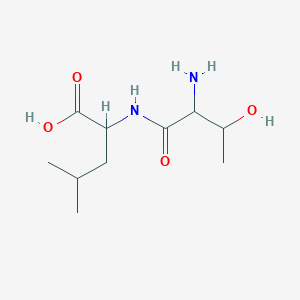

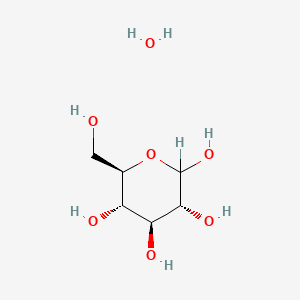

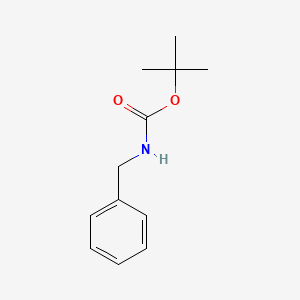

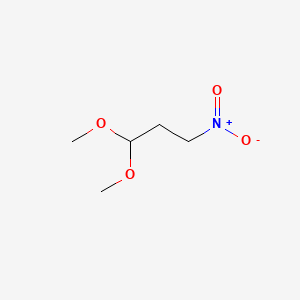

Synthesis routes and methods I

Procedure details

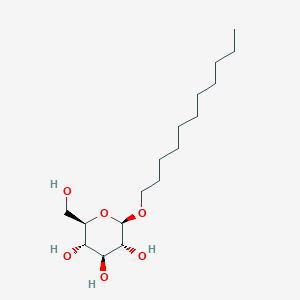

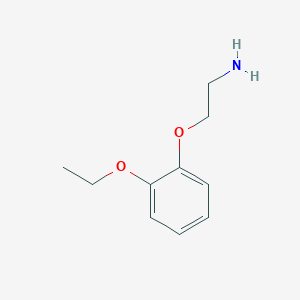

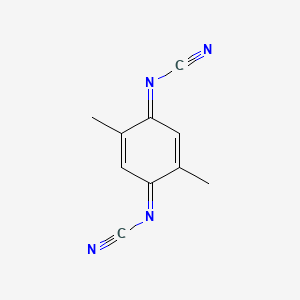

Synthesis routes and methods II

Procedure details

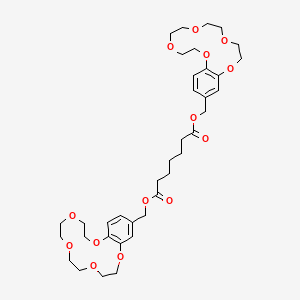

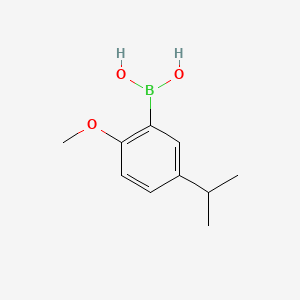

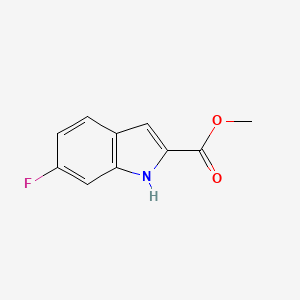

Synthesis routes and methods III

Procedure details

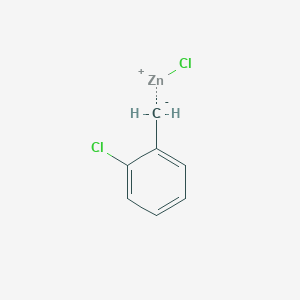

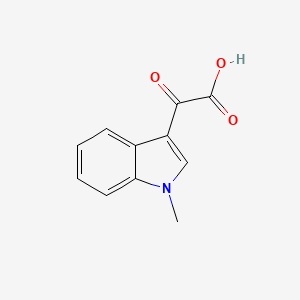

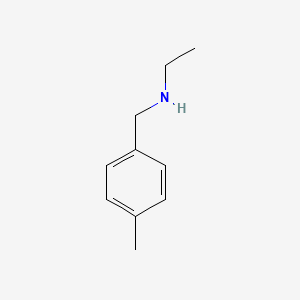

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。